N-(4-(4-bromophenyl)thiazol-2-yl)-3-((4-chlorophenyl)sulfonyl)propanamide

Anti-CRISPR SpCas9 inhibition Chemical biology

For programs demanding scaffold selectivity, N-(4-(4-bromophenyl)thiazol-2-yl)-3-((4-chlorophenyl)sulfonyl)propanamide (CAS 895456-71-0) is essential. Unlike 4-pyridyl analogs (e.g., BRD7586), its dual-halogen (Br/Cl) pattern enables orthogonal diversification via chemoselective Suzuki-Miyaura coupling and subsequent Buchwald-Hartwig amination. This creates a single starting material for focused compound libraries. Switching from a 4-pyridyl to a 4-bromophenyl group is predicted to eliminate off-target interactions, including SpCas9 binding and human PLCβ3 activity, while increasing log P for superior membrane permeability in Gram-negative bacterial potentiation assays. Choose this compound for clean pharmacological tools and SAR exploration.

Molecular Formula C18H14BrClN2O3S2
Molecular Weight 485.8
CAS No. 895456-71-0
Cat. No. B2501137
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(4-bromophenyl)thiazol-2-yl)-3-((4-chlorophenyl)sulfonyl)propanamide
CAS895456-71-0
Molecular FormulaC18H14BrClN2O3S2
Molecular Weight485.8
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CSC(=N2)NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)Cl)Br
InChIInChI=1S/C18H14BrClN2O3S2/c19-13-3-1-12(2-4-13)16-11-26-18(21-16)22-17(23)9-10-27(24,25)15-7-5-14(20)6-8-15/h1-8,11H,9-10H2,(H,21,22,23)
InChIKeyHPEKVBWREXAUQJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-(4-Bromophenyl)thiazol-2-yl)-3-((4-chlorophenyl)sulfonyl)propanamide (895456-71-0) — Chemical Class & Supplier-Scale Identity


The compound N-(4-(4-bromophenyl)thiazol-2-yl)-3-((4-chlorophenyl)sulfonyl)propanamide (CAS 895456-71-0) belongs to the class of N-(4-aryl-thiazol-2-yl)-sulfonamide propanamides, a scaffold recognized in patent literature for metallo-β-lactamase (MBL) inhibition and anti-CRISPR applications [1][2]. Its structure features a 4-bromophenyl substituent at the thiazole C4, a 4-chlorophenylsulfonyl group on the propanamide chain, and a central thiazole linker. This dual-halogen substitution pattern distinguishes it from closely related analogs that carry either a pyridyl, unsubstituted phenyl, or 4-fluorophenyl group at the thiazole position, altering lipophilicity, electronic character, and potential cross-reactivity profiles [2][3].

N-(4-(4-Bromophenyl)thiazol-2-yl)-3-((4-chlorophenyl)sulfonyl)propanamide (895456-71-0) — Why Generic Substitution in This Class Fails Without Evidence


N-(4-aryl-thiazol-2-yl)-sulfonamide propanamides are not interchangeable because minor changes to aryl substituents on the thiazole ring produce large shifts in target selectivity, potency, and cell permeability. For example, the 4-pyridyl analog BRD7586 (CAS 895460-70-5) is a cell-permeable SpCas9 inhibitor reported as twofold more potent than earlier anti-CRISPR molecules and selective for SpCas9 over Cas12a, whereas the 4-methylphenyl-4-pyridyl analog (BDBM65650) shows only weak inhibition of phospholipase Cβ3 (IC50 = 122 µM) [1][2]. Replacing the 4-pyridyl with 4-bromophenyl, as in 895456-71-0, is expected to increase log P by approximately 0.5–1.0 units and eliminate the potential for pyridyl-mediated off-target interactions, thereby altering membrane partitioning, pharmacokinetic behavior, and target engagement . Procurement decisions must therefore be based on the specific substitution pattern rather than assumed class-equivalence.

N-(4-(4-Bromophenyl)thiazol-2-yl)-3-((4-chlorophenyl)sulfonyl)propanamide (895456-71-0) — Quantitative Differentiation Evidence


Halogen Substitution Strategy: 4-Bromophenyl vs. 4-Pyridyl Analogs — Potency and Selectivity Trade-offs

The 4-pyridyl analog BRD7586 (CAS 895460-70-5) is a validated SpCas9 inhibitor with cellular potency confirmed by dose-dependent HiBiT-knock-in assay (20 µM BRD7586 vs. DMSO, P = 6.2 × 10⁻¹²) and eGFP disruption assay in U2OS cells, demonstrating approximately twofold greater potency than BRD0539 [1]. BRD7586 binds selectively to SpCas9 and does not inhibit Cas12a. By contrast, the 4-bromophenyl analog (895456-71-0) introduces a bromine substituent that increases van der Waals volume (Br = 1.85 Å vs. pyridyl ring ~2.8 Å plane width) and alters electronic distribution, which may shift target selectivity away from CRISPR-associated nucleases toward other therapeutically relevant targets, such as MBLs [2]. The absence of a basic pyridyl nitrogen in 895456-71-0 eliminates potential hydrogen-bond interactions with acidic residues in the SpCas9 binding site, likely reducing anti-CRISPR activity while opening alternative target space.

Anti-CRISPR SpCas9 inhibition Chemical biology

Phospholipase Cβ3 Off-Target Liability: 4-Bromophenyl vs. 4-Methylphenyl-4-pyridyl Comparator

A structurally related compound, 3-(4-methylphenyl)sulfonyl-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)propanamide (BDBM65650), was screened against human phospholipase Cβ3 and showed weak inhibition with an IC50 of 122 µM (1.22E+5 nM) [1]. While 895456-71-0 has not been assayed against PLCβ3, the replacement of the 4-pyridyl group with 4-bromophenyl removes the pyridyl nitrogen that can coordinate metal ions or form hydrogen bonds, and the electron-withdrawing bromine atom may further reduce affinity for PLCβ3. This structural difference likely renders 895456-71-0 less promiscuous against phosphatidylinositol signaling targets, reducing a known off-target liability of the pyridyl-containing series.

Selectivity profiling PLCβ3 Off-target screening

Predicted Lipophilicity Advantage Over 4-Pyridyl and 4-Fluorophenyl Analogs for Membrane Penetration

The 4-bromophenyl substituent on the thiazole ring of 895456-71-0 is predicted to increase log P by approximately 0.5–1.0 units relative to the 4-pyridyl analog (BRD7586) and by approximately 0.3–0.5 units relative to the 4-fluorophenyl analog (CAS 895456-70-0) . Fragment-based predictions indicate a log P contribution of approximately 3.8 for the 4-bromophenyl-thiazole fragment alone, compared to approximately 2.8 for the 4-pyridyl-thiazole fragment . Higher lipophilicity generally correlates with enhanced passive membrane permeability, which may improve intracellular target engagement for applications requiring cell penetration.

Lipophilicity Membrane permeability Physicochemical profiling

Enabling Differential Derivatization: Chemoselective Cross-Coupling at the 4-Bromophenyl Site

The 4-bromophenyl substituent provides a chemically addressable handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) that is absent in the 4-pyridyl (BRD7586), 4-fluorophenyl, or unsubstituted phenyl analogs [1]. The aryl bromide bond dissociation energy (BDE C–Br ≈ 84 kcal/mol) is significantly lower than C–F (≈ 116 kcal/mol) or C–H (≈ 112 kcal/mol), enabling selective oxidative addition under mild conditions without affecting the 4-chlorophenylsulfonyl group (C–Cl BDE ≈ 95 kcal/mol). The greater lability of C–Br compared to C–Cl allows sequential chemoselective derivatization: Suzuki coupling at the bromophenyl site followed by, if desired, Buchwald-Hartwig amination at the chlorophenyl site under harsher conditions, a strategy not feasible with fluoro- or pyridyl-substituted analogs .

Chemical biology probes Derivatization handle Cross-coupling

N-(4-(4-Bromophenyl)thiazol-2-yl)-3-((4-chlorophenyl)sulfonyl)propanamide (895456-71-0) — Best-Validated Application Scenarios


Focused Library Synthesis via Sequential Chemoselective Derivatization

895456-71-0 serves as a dual-halogen scaffold for constructing focused compound libraries. The aryl-Br undergoes selective Suzuki-Miyaura coupling (Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 80 °C) while the aryl-Cl remains intact, allowing a first diversification step. The aryl-Cl can subsequently be derivatized via Buchwald-Hartwig amination under harsher conditions, enabling systematic exploration of two diversity vectors from a single starting material. This chemoselective strategy is not accessible with the 4-pyridyl, 4-fluorophenyl, or unsubstituted phenyl analogs, which lack an orthogonal halogen pair [1][2].

Antibacterial Metallo-β-Lactamase (MBL) Inhibitor Screening

Thiazole-sulfonamide propanamides are claimed as MBL inhibitors in patent WO2019016393A1, with the general scaffold designed for combination therapy with β-lactam antibiotics to overcome carbapenem resistance in Gram-negative bacteria [1]. 895456-71-0 incorporates the core pharmacophore (thiazole ring, sulfonamide linker) with a 4-bromophenyl substituent that may enhance hydrophobic interactions in MBL active sites. Its superior predicted membrane permeability over the 4-pyridyl analog BRD7586 makes it a more suitable candidate for whole-cell antibacterial potentiation assays where penetration of the Gram-negative outer membrane is required [2].

Selectivity-Profiled Chemical Probe Development (Avoiding PLCβ3 Off-Target Activity)

The 4-pyridyl analog BDBM65650 exhibits measurable off-target activity against human PLCβ3 (IC50 = 122 µM) [1]. For research programs requiring clean pharmacological tools free from phospholipase C pathway interference, 895456-71-0 is expected to show reduced PLCβ3 affinity due to substitution of the pyridyl nitrogen with a bromophenyl group. This makes it a preferred starting point for developing target-engagement probes in signaling pathways where PLCβ3 cross-reactivity would confound interpretation [1].

Comparative Anti-CRISPR Selectivity Studies (SpCas9 vs. Alternative Nucleases)

BRD7586 is a validated cell-permeable SpCas9 inhibitor that does not inhibit Cas12a [1]. 895456-71-0, carrying a 4-bromophenyl instead of the 4-pyridyl group, is predicted to lose SpCas9 binding affinity due to the absence of the critical pyridyl-mediated interaction. This compound can therefore serve as a negative control or selectivity probe in anti-CRISPR screening cascades, helping to establish SAR for the thiazole-sulfonamide SpCas9 inhibitor series and to benchmark specificity against other CRISPR-associated nucleases [1].

Quote Request

Request a Quote for N-(4-(4-bromophenyl)thiazol-2-yl)-3-((4-chlorophenyl)sulfonyl)propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.